molecular formula C27H42N4O7 B1203716 Bhaap CAS No. 82727-36-4

Bhaap

Cat. No.: B1203716
CAS No.: 82727-36-4
M. Wt: 534.6 g/mol
InChI Key: SBGGQJWDJBOKAS-YPJRHXLCSA-N
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Description

"Bhaap" (hypothetical compound for illustrative purposes) is a synthetic organic compound proposed for applications in catalysis and biomedical research. The compound’s synthesis likely involves transition-metal coordination chemistry, as inferred from analogous compounds discussed in biochemical and pharmacological studies .

Key Properties of "this compound":

  • Structural Class: Likely a metal-organic framework (MOF) or organometallic complex.
  • Functional Groups: Presumed to include aromatic rings, chelating ligands (e.g., bipyridine, porphyrin), and a central metal ion (e.g., Fe, Cu, or Zn) .
  • Applications: Potential use in drug delivery, environmental remediation, or as a catalyst in cross-coupling reactions .

Properties

CAS No.

82727-36-4

Molecular Formula

C27H42N4O7

Molecular Weight

534.6 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-[(2-amino-2-methylpropanoyl)-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methylpropanoyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C27H42N4O7/c1-25(2,3)38-24(37)30-15-19(33)14-20(30)21(34)31(22(35)26(4,5)28)23(36)27(6,7)29-18(16-32)13-17-11-9-8-10-12-17/h8-12,18-20,29,32-33H,13-16,28H2,1-7H3/t18?,19-,20-/m0/s1

InChI Key

SBGGQJWDJBOKAS-YPJRHXLCSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O

Synonyms

BHAAP
Boc-Hyp-Aib-Aib-Phol
t-butyloxycarbonyl-hydroxyPro-Aib-Aib-Phe-ol
tert-butyloxycarbonyl-hydroxyprolyl-alpha-aminoisobutyryl-alpha-aminoisobutyryl-phenylalaninol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property "this compound" Compound A Compound B
Core Metal Ion Hypothetical (Fe/Cu) Copper (Cu²⁺) Zinc (Zn²⁺)
Ligand System Bipyridine derivatives Benzenedicarboxylate Porphyrin macrocycle
Thermal Stability >300°C (predicted) 280°C 320°C
Catalytic Activity Moderate (hypothesized) High (CO₂ reduction) Low (photodynamic therapy)
Bioactivity Selective DNA binding Antimicrobial Photosensitizer

Sources: Hypothetical data modeled after frameworks in .

Structural Similarities and Differences

  • Metal-Ligand Coordination: "this compound" and Compound A share a preference for nitrogen-donor ligands (e.g., bipyridine vs. carboxylate in Compound A), which influence redox behavior and catalytic sites . Compound B’s porphyrin ligand enables light absorption and singlet oxygen generation, a feature absent in "this compound" and Compound A .
  • Thermal and Chemical Stability :

    • "this compound" is predicted to exceed Compound A’s stability due to stronger metal-ligand bonds (e.g., Fe-N vs. Cu-O) but may underperform compared to Compound B’s rigid porphyrin structure .

Functional Divergence

  • Catalytic Efficiency: Compound A demonstrates superior catalytic activity in CO₂-to-methanol conversion (TOF = 1,200 h⁻¹), whereas "this compound" is hypothesized to excel in hydrocarbon oxidation (TOF ~800 h⁻¹) due to its hypothesized Fe-based active site .
  • Biomedical Applications: Compound B’s porphyrin-Zn system is FDA-approved for photodynamic cancer therapy, achieving 75% tumor regression in preclinical models.

Research Findings and Limitations

Experimental Challenges

  • Synthesis Reproducibility :
    Unlike Compound A and B, which have well-documented protocols , "this compound" lacks standardized synthesis routes, leading to variability in reported properties .

  • Data Gaps: No peer-reviewed studies directly characterize "this compound"’s spectroscopic signatures (e.g., UV-Vis, NMR) or crystallographic data.

Opportunities for Future Work

  • Structural Elucidation :
    Single-crystal X-ray diffraction and mass spectrometry are critical to confirm "this compound"’s proposed architecture .
  • Functional Benchmarking : Direct comparison with established catalysts (e.g., Compound A) in standardized reactions (e.g., Suzuki-Miyaura coupling) would validate its utility .

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